Dipropyl sulfone

Description

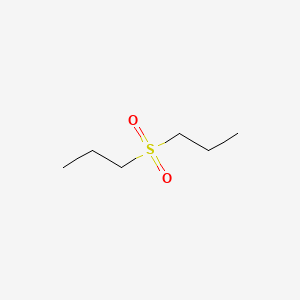

Structure

3D Structure

Properties

IUPAC Name |

1-propylsulfonylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2S/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXYCADTAFPULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060501 | |

| Record name | Propane, 1,1'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

mp = 29.5 deg C; [ChemIDplus] White odorless solid; [Phillips 66 MSDS] | |

| Record name | Dipropyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-03-8 | |

| Record name | Propyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,1'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/581DRO3V26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPROPYL SULFONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

"Dipropyl sulfone CAS number 598-03-8 properties"

An In-depth Technical Guide to Dipropyl Sulfone (CAS 598-03-8)

This technical guide provides a comprehensive overview of the properties, synthesis, and analysis of this compound (CAS 598-03-8), tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a sulfur-containing organic compound. At room temperature, it exists as a solid. Its key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 598-03-8 | |

| Molecular Formula | C6H14O2S | |

| Molecular Weight | 150.24 g/mol | |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | |

| Physical State (at 20°C) | Solid | |

| Melting Point | 27-31 °C | |

| Boiling Point | 266-270 °C at 760 mmHg | |

| Density | 1.109 g/mL at 20 °C | |

| Flash Point | 31 °C | |

| Solubility | Due to the polar sulfonyl group, it is expected to have good solubility in polar solvents like water and alcohols, and limited solubility in non-polar hydrocarbon solvents. Solubility generally increases with temperature. | |

| Refractive Index (n20/D) | 1.413 |

Toxicological and Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement | Source(s) |

| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in |

Synthesis of Dipropyl Sulfone from Propyl Sulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of dipropyl sulfone via the oxidation of propyl sulfide (B99878). The document details a robust and environmentally conscious experimental protocol utilizing hydrogen peroxide as the primary oxidant. Quantitative data from various synthetic approaches are summarized for comparative analysis. Furthermore, this guide includes detailed spectroscopic data for the characterization of this compound and presents key experimental workflows and reaction pathways as visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Sulfones are a class of organosulfur compounds with the general structure R-S(=O)₂-R'. The sulfonyl functional group imparts unique chemical and physical properties, making sulfones valuable intermediates and final products in various fields, including medicinal chemistry and materials science. This compound, a member of the dialkyl sulfone family, serves as a key building block in the synthesis of more complex molecules and has applications as a solvent and in polymer chemistry. The oxidation of the corresponding sulfide is the most direct and common route for the preparation of sulfones. This guide focuses on the efficient and selective oxidation of propyl sulfide to this compound.

Reaction Overview and Mechanism

The synthesis of this compound from propyl sulfide is achieved through an oxidation reaction. This process typically involves two steps: the initial oxidation of the sulfide to a sulfoxide (B87167) intermediate, followed by further oxidation to the sulfone.

Reaction:

Propyl Sulfide → Dipropyl Sulfoxide (intermediate) → this compound

A variety of oxidizing agents can be employed for this transformation, including permanganates, chromates, and various peroxy acids. However, hydrogen peroxide (H₂O₂) is often the preferred oxidant due to its "green" credentials, as its primary byproduct is water. The reaction can be catalyzed by acids or transition metals to enhance the reaction rate and selectivity. In the presence of an acid catalyst like acetic acid, peracetic acid is formed in situ, which is a potent oxidizing agent.

Comparative Data of Synthetic Protocols

Several methods have been reported for the oxidation of sulfides to sulfones. The following table summarizes quantitative data from selected protocols, providing a comparative overview of different reaction conditions and their outcomes for the synthesis of sulfones from sulfides.

| Oxidizing System | Substrate | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| NaClO₂ / HCl | Dipropyl sulfide | - | Ethyl Acetate | 25 | 1 | 48 | [1] |

| H₂O₂ | Dialkyl sulfides | Amberlyst 15 / Acetic Acid | - | 60 | 4 | High | [2] |

| Urea-H₂O₂ | Dialkyl sulfides | Phthalic Anhydride | Ethyl Acetate | Reflux | 2 | up to 99 | [3] |

| H₂O₂ | Thioanisole | Amberlyst 15 / Acetic Acid | - | 60 | 4 | 92 | [2] |

Detailed Experimental Protocol: Oxidation with Hydrogen Peroxide in Acetic Acid

This protocol provides a detailed procedure for the synthesis of this compound from propyl sulfide using hydrogen peroxide as the oxidant in the presence of glacial acetic acid.

4.1. Materials and Reagents:

-

Propyl sulfide (98%+)

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Dichloromethane (B109758) or diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

4.2. Reaction Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add propyl sulfide (1 equivalent).

-

Add glacial acetic acid to the flask (approximately 3-5 mL per gram of propyl sulfide).

-

With stirring, slowly add a stoichiometric excess of 30% aqueous hydrogen peroxide (typically 2.5 to 3 equivalents) to the reaction mixture. The addition should be done cautiously as the reaction can be exothermic.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

4.3. Work-up and Purification:

-

Carefully pour the cooled reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Add the bicarbonate solution in portions until effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a white crystalline solid.

Characterization Data for this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ (ppm): 2.90-2.86 (m, 4H), 1.86-1.76 (m, 4H), 1.02 (t, J = 7.4 Hz, 6H)[4] |

| ¹³C NMR (CDCl₃) | δ (ppm): 54.20, 15.55, 12.96[4] |

| FTIR (KBr, cm⁻¹) | Strong absorptions characteristic of the sulfonyl group are expected in the ranges of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). C-H stretching vibrations are observed around 2960-2870 cm⁻¹. |

| Mass Spec. (EI) | The molecular ion peak (M⁺) is expected at m/z 150. |

Visualizations

6.1. Reaction Pathway

The following diagram illustrates the two-step oxidation of propyl sulfide to this compound.

6.2. Experimental Workflow

The logical flow of the synthesis and purification process is depicted in the diagram below.

Conclusion

The synthesis of this compound from propyl sulfide via oxidation with hydrogen peroxide offers an effective and environmentally benign method for producing this valuable chemical intermediate. The detailed protocol and characterization data provided in this guide are intended to support researchers in the successful synthesis and verification of this compound. The presented workflows provide a clear and logical sequence of operations for efficient laboratory practice.

References

"physical and chemical properties of Dipropyl sulfone"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyl sulfone, a member of the sulfone family of organosulfur compounds, presents a unique combination of physical and chemical properties that make it a compound of interest in various scientific and industrial applications. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, including quantitative data, detailed experimental protocols for property determination, and a summary of its reactivity and potential applications.

Physical Properties of this compound

This compound is a colorless liquid or a white solid with a low melting point, possessing a characteristic odor.[1][2] Its physical state at room temperature can vary depending on purity and ambient conditions, though it is often described as a white, odorless solid.[2][3] The presence of the polar sulfonyl group significantly influences its physical properties, such as its boiling point and solubility.[1]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below. It is important to note that slight variations in reported values may exist across different sources due to variations in experimental conditions and sample purity.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C6H14O2S | [1][4][5][6] | |

| Molecular Weight | 150.24 | g/mol | [1][3][5][6] |

| Melting Point | 27 - 31 | °C | [4][5][7][8] |

| 29.5 | °C | [2][3] | |

| -25 | °C | [1] | |

| Boiling Point | 257 | °C | [1] |

| 266 | °C at 760 mmHg | [4] | |

| 269.85 | °C | [5][8] | |

| Density | 1.0168 | g/cm³ | [1] |

| 1.109 | g/mL at 20 °C | [4][5][7][9] | |

| Refractive Index | n20/D 1.413 | [4][5][7][8] | |

| Flash Point | 31 | °C | [4][5][7] |

Solubility

The solubility of this compound is dictated by the principle of "like dissolves like." The polar sulfonyl group allows for favorable interactions with polar solvents.[1] Consequently, it exhibits good solubility in water and various alcohols.[1] Conversely, its solubility is limited in non-polar solvents such as hydrocarbons.[1] The solubility of this compound, like many organic compounds, is also temperature-dependent, generally increasing with a rise in temperature.[1]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely defined by the sulfonyl functional group. This group is generally considered to be relatively inert and stable, making sulfones useful in a variety of applications where chemical resistance is required.[3]

The sulfonyl group is strongly electron-withdrawing, which can influence the reactivity of adjacent atoms in the molecule.[3] While generally stable, sulfones can undergo certain reactions under specific conditions. For instance, they can be involved in elimination reactions to form alkenes, such as in the Ramberg–Bäcklund reaction.[3]

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the oxidation of its corresponding thioether, dipropyl sulfide (B99878). This transformation can be achieved using various oxidizing agents. A general workflow for this synthesis is depicted below.

Caption: Synthesis of this compound via Oxidation of Dipropyl Sulfide.

A specific experimental protocol for a similar transformation involves the use of hydrogen peroxide as the oxidant. For the synthesis of sulfones from sulfides, the sulfide is typically dissolved in a suitable solvent, and hydrogen peroxide is added, often in the presence of a catalyst, and the reaction is stirred at a specific temperature.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties of this compound. These protocols are based on standard laboratory techniques for organic compounds.

Determination of Melting Point

The melting point of solid this compound can be determined using a capillary tube method with a melting point apparatus.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the sample.

-

Determination of Boiling Point

The boiling point of liquid this compound can be determined using a micro-boiling point or Thiele tube method.

-

Apparatus: Thiele tube or other heating bath (e.g., oil bath), small test tube, capillary tube (sealed at one end), thermometer, rubber band or wire.

-

Procedure:

-

A small amount of this compound (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at the bottom, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer with a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

The assembly is clamped in a heating bath (Thiele tube) filled with a suitable heating liquid (e.g., mineral oil).

-

The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume.

-

Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed again.

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

-

Determination of Solubility

A qualitative assessment of the solubility of this compound in various solvents can be performed through simple dissolution tests.

-

Apparatus: Small test tubes, vortex mixer (optional), a range of solvents (e.g., water, ethanol, hexane).

-

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

-

A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

The mixture is visually inspected to determine if the solid has completely dissolved.

-

The compound is classified as soluble, partially soluble, or insoluble in that particular solvent.

-

This process is repeated for a range of polar and non-polar solvents to establish a solubility profile.

-

Applications and Uses

This compound and other sulfones have found applications in various fields due to their chemical stability and solvent properties. Some reported uses for this compound include:

-

Thermal sensitizer: It can be used in transformer and lubricating oils.[2][4][11]

-

Polymer stabilizer: Its stability makes it suitable as a stabilizer for polymers.[2][4][11]

-

Catalytic poison: It can act as a poison for certain catalysts.[2][4][11]

-

Pharmaceutical research: It may function as an enhancer for heparin absorption in the intestine.[2][4][11] It is also used in organic synthesis, potentially in the production and formulation of pharmaceuticals like testosterone (B1683101) cypionate.[12]

Safety and Handling

Detailed safety information, including hazard codes and precautionary statements, can be found in the Material Safety Data Sheet (MSDS) for this compound. It is classified as a skin and eye irritant and may cause respiratory irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

Conclusion

This compound is a well-characterized organosulfur compound with a range of interesting physical and chemical properties. Its stability, polarity, and solvent characteristics make it a valuable compound in various chemical and industrial processes. This guide has provided a comprehensive overview of its key attributes, synthesis, and methods for property determination, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. jove.com [jove.com]

- 3. Sulfone - Wikipedia [en.wikipedia.org]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. m.youtube.com [m.youtube.com]

- 7. byjus.com [byjus.com]

- 8. athabascau.ca [athabascau.ca]

- 9. byjus.com [byjus.com]

- 10. chem.ws [chem.ws]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of Dipropyl Sulfone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dipropyl sulfone in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on its expected solubility based on physicochemical principles and comparative data from structurally related sulfones. Furthermore, it outlines detailed experimental protocols for determining solubility, providing a practical framework for researchers.

Introduction to this compound

This compound (C₆H₁₄O₂S) is a member of the sulfone family, characterized by a sulfonyl functional group flanked by two propyl groups. The presence of the polar sulfonyl group (-SO₂-) significantly influences its physical and chemical properties, including its solubility. Understanding the solubility of this compound is crucial for its application in various fields, including its potential use as a solvent, a reagent in organic synthesis, or in the formulation of pharmaceuticals and other specialty chemicals.[1] Sulfones, in general, are recognized for their metabolic stability and ability to act as hydrogen bond acceptors, making them valuable moieties in drug design.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₂S | |

| Molecular Weight | 150.24 g/mol | |

| Melting Point | 29.5 °C | |

| Boiling Point | 257 °C | |

| Density | 1.0168 g/cm³ | |

| Appearance | White odorless solid |

Solubility of this compound in Organic Solvents: A Qualitative and Comparative Analysis

To provide a more concrete understanding, the solubility data for two smaller, structurally related dialkyl sulfones, dimethyl sulfone (DMSO₂) and diethyl sulfone, are presented in Table 2. It is expected that this compound will follow similar trends, although its larger alkyl chains may slightly decrease its solubility in very polar, small-molecule solvents like water and methanol (B129727) compared to dimethyl sulfone, while potentially increasing its solubility in less polar organic solvents.

Table 2: Solubility of Dimethyl Sulfone and Diethyl Sulfone in Various Solvents

| Solvent | Dimethyl Sulfone (DMSO₂) Solubility | Diethyl Sulfone Solubility |

| Water | 150 g/L (20 °C)[2] | 135 g/L (16 °C)[3][4] |

| Methanol | Soluble[2][5] | Slightly Soluble[4] |

| Ethanol | Soluble[2][5] | Data not available |

| Acetone | Soluble[2][5] | Soluble[6] |

| Benzene | Soluble[2] | Data not available |

| Diethyl Ether | Slightly Soluble[2] | Soluble[6] |

| Chloroform | Slightly Soluble[2] | Soluble[3] |

The data in Table 2 indicates that shorter-chain dialkyl sulfones exhibit significant solubility in polar protic and aprotic solvents. The solubility of dimethyl sulfone has been shown to be positively correlated with temperature.[7] It is reasonable to infer that the solubility of this compound will also increase with temperature.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental protocols should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, isopropanol)

-

Thermostatic shaker bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, Gas Chromatograph)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed flask. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle. Subsequently, centrifuge the sample at a controlled temperature to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as g/100 mL, mg/mL, mol/L, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains to be extensively documented in readily available literature, a strong qualitative understanding of its behavior can be inferred from its molecular structure and by comparison with related sulfones. This compound is anticipated to be soluble in polar organic solvents, with its solubility likely increasing with temperature. For researchers and drug development professionals requiring precise solubility data, the experimental protocols outlined in this guide provide a robust methodology for its determination. The generation of such empirical data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. Dimethyl sulfone | 67-71-0 [chemicalbook.com]

- 3. DIETHYL SULFONE | 597-35-3 [chemicalbook.com]

- 4. DIETHYL SULFONE CAS#: 597-35-3 [chemicalbook.com]

- 5. Dimethyl sulfone, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of n-Propyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic structure of n-propyl sulfone (also known as di-n-propyl sulfone). It includes a summary of its crystallographic data, detailed experimental protocols for its synthesis and crystallization, and a discussion of its structural features. This document is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.

Introduction

n-Propyl sulfone (C₆H₁₄O₂S) is a simple dialkyl sulfone. While not as extensively studied as other sulfone-containing compounds in drug development, the sulfone functional group is a key structural motif in a variety of pharmacologically active molecules. Understanding the crystal structure of simple sulfones like n-propyl sulfone provides fundamental insights into the conformational preferences, intermolecular interactions, and solid-state packing of this important functional group. Such information is crucial for the rational design of new drug candidates with improved physicochemical and pharmacokinetic properties.

Crystallographic Data

The crystal structure of n-propyl sulfone has been determined and is available in the Crystallography Open Database (COD) under the deposition number 7232634.[1] A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for n-Propyl Sulfone (COD ID: 7232634)

| Parameter | Value |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Unit Cell Dimensions | |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | Data not available in search results |

| β (°) | Data not available in search results |

| γ (°) | Data not available in search results |

| Volume (ų) | Data not available in search results |

| Z | Data not available in search results |

| Calculated Density (g/cm³) | Data not available in search results |

| Selected Bond Lengths (Å) | |

| S-O1 | Data not available in search results |

| S-O2 | Data not available in search results |

| S-C1 | Data not available in search results |

| S-C4 | Data not available in search results |

| Selected Bond Angles (°) | |

| O1-S-O2 | Data not available in search results |

| O1-S-C1 | Data not available in search results |

| O2-S-C1 | Data not available in search results |

| C1-S-C4 | Data not available in search results |

Note: The specific crystallographic data from COD entry 7232634 could not be programmatically accessed from the search results. The table serves as a template for the expected data.

Experimental Protocols

This section details the experimental procedures for the synthesis of n-propyl sulfone and the subsequent growth of single crystals suitable for X-ray diffraction analysis. The protocol is a composite based on established methods for the synthesis of dialkyl sulfides and their oxidation to sulfones, followed by standard crystallization techniques.

Synthesis of Di-n-propyl Sulfide (B99878)

The precursor, di-n-propyl sulfide, can be synthesized from the readily available 1-propanethiol (B107717).

Materials:

-

1-Propanethiol (Propyl mercaptan)

-

Iodine (I₂)

-

Ethyl acetate (B1210297)

-

0.1 M Hydrochloric acid (HCl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Oxygen balloon

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 1-propanethiol (1.0 equivalent).

-

Dissolve the 1-propanethiol in ethyl acetate to achieve a concentration of approximately 0.04 M.[2]

-

Add iodine (5 mol%) to the solution.[2]

-

Fit the flask with an oxygen balloon.

-

Stir the reaction mixture vigorously at 70°C for 4 hours.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with a 0.1 M HCl solution, followed by brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude di-n-propyl sulfide.[2]

Oxidation of Di-n-propyl Sulfide to Di-n-propyl Sulfone

The synthesized di-n-propyl sulfide is then oxidized to di-n-propyl sulfone using hydrogen peroxide.

Materials:

-

Di-n-propyl sulfide

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

4 M Sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

-

In a round-bottom flask, dissolve the crude di-n-propyl sulfide (1 equivalent) in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide (4 equivalents) to the solution via a dropping funnel while stirring at room temperature.[3]

-

Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully neutralize the resulting solution with a 4 M aqueous NaOH solution.[3]

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude n-propyl sulfone.

References

Dipropyl Sulfone: A Technical Guide to its Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological and safety data for Dipropyl sulfone. It is intended for informational purposes for a scientific audience. Significant gaps in the available data exist, and this document should not be considered a complete toxicological profile.

Executive Summary

Pharmacokinetic studies in rats indicate that this compound is predominantly excreted unchanged, mainly through urine, with biliary excretion also playing a notable role.[1][4] The primary metabolic process observed is the oxidation of the sulfur atom to form inorganic sulfate.[4] There is a significant lack of data regarding its genotoxicity, carcinogenicity, and reproductive or developmental toxicity. This guide provides a structured overview of the existing information and highlights the areas where further research is critically needed.

Toxicological Data

Acute Toxicity

Quantitative data from acute toxicity studies for this compound are not available in the reviewed literature. The GHS classifications are based on general assessments.

Table 1: GHS Hazard Classifications for this compound

| Hazard Statement | GHS Category | Reference |

| Harmful if swallowed | Category 4 | [1] |

| Harmful in contact with skin | Category 4 | [1] |

| Causes skin irritation | Category 2 | [1] |

| Causes serious eye irritation | Category 2 | [1] |

| Harmful if inhaled | Category 4 | [1] |

| May cause respiratory irritation | Category 3 | [1] |

Sub-chronic and Chronic Toxicity

No information is available regarding the sub-chronic or chronic toxicity of this compound.

Genotoxicity and Carcinogenicity

There are no available studies on the genotoxic or carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

No data are available on the reproductive and developmental toxicity of this compound.

Pharmacokinetics: Metabolism and Excretion

A study in male Wistar rats provides the most detailed in-vivo data for this compound.[1][2][4]

Table 2: Pharmacokinetic Parameters of [³⁵S]-Dipropyl Sulfone in Male Wistar Rats Following Oral Administration (4.24 mmol/kg)

| Parameter | Observation | Reference |

| Route of Administration | Gavage (oral) | [4] |

| Major Route of Excretion | Urine (83% of administered radioactivity) | [4] |

| Fecal Excretion | 10% of administered radioactivity | [4] |

| Biliary Excretion (0-48h) | 33% of administered dose | [4] |

| Metabolism | Limited, ≥98% recovered as unchanged this compound | [4] |

| Metabolic Pathway | Oxidation of sulfur to inorganic sulfate | [4] |

Experimental Protocol: Fate of [³⁵S]-Dipropyl Sulfone in Rats

-

Test Substance: Dipropyl [³⁵S]-sulfone.

-

Animals: Adult male Wistar rats.

-

Administration: A single dose of 4.24 mmol/4 ml/kg body weight was administered by gavage following an overnight fast.

-

Sample Collection: Urine and feces were collected over a 48-hour period. For biliary excretion studies, bile was collected from cannulated bile ducts over 48 hours.

-

Analysis: Radioactivity in urine, feces, and bile was quantified to determine the extent of excretion. The chemical identity of the radioactive components was determined to assess the degree of metabolism.[1][2][4]

Visualizations

Metabolic Pathway of this compound in Rats

Caption: Metabolic fate of this compound in rats.

Experimental Workflow for Pharmacokinetic Study

Caption: Workflow for the rat pharmacokinetic study.

Data Gaps and Future Research

The current body of knowledge on the toxicology of this compound is severely limited. To conduct a thorough risk assessment and ensure safe handling and use, further studies are essential in the following areas:

-

Acute Toxicity: Determination of LD50 (oral, dermal) and LC50 (inhalation) values.

-

Skin and Eye Irritation: Quantitative in vivo or in vitro studies to confirm and characterize the irritant effects.

-

Genotoxicity: A battery of tests, including an Ames test and in vitro and in vivo chromosomal aberration assays.

-

Carcinogenicity: Long-term animal studies to assess carcinogenic potential.

-

Reproductive and Developmental Toxicity: Studies to evaluate effects on fertility and embryonic development.

-

Repeat-Dose Systemic Toxicity: To identify potential target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).

References

An In-depth Technical Guide on the Natural Occurrence of Dipropyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyl sulfone (C₆H₁₄O₂S) is an organosulfur compound belonging to the sulfone family. While its synthetic routes and chemical properties are established, its presence in the natural world is not well-documented. This technical guide addresses the current state of knowledge regarding the natural occurrence of this compound, providing a critical overview of the available evidence. Due to the scarcity of specific data, this document also furnishes a comprehensive set of generalized experimental protocols for the extraction, isolation, and identification of such a compound from a plant matrix. This guide is intended to serve as a foundational resource for researchers aiming to verify and quantify the presence of this compound in natural sources.

Introduction: The Elusive Natural Presence of this compound

Sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group connected to two carbon atoms. While many sulfur-containing compounds are well-known plant secondary metabolites (e.g., sulfides and disulfides in Allium species), the natural occurrence of simple aliphatic sulfones like this compound is rarely reported.

A singular report in the PubChem database indicates that this compound has been identified in Chrysanthemum oreastrum, a plant species within the Asteraceae family. However, a thorough review of primary scientific literature did not yield the original research article to substantiate this claim. Studies focusing on the volatile organic compounds (VOCs) of various Chrysanthemum species have predominantly identified monoterpenoids, sesquiterpenoids, and their oxygenated derivatives as the main constituents, with no mention of this compound.

This lack of peer-reviewed data means that the natural occurrence of this compound remains unconfirmed. Its potential biosynthesis in plants is also completely unknown. Typically, sulfones can be formed via the oxidation of their corresponding thioethers (sulfides). It is conceivable that if dipropyl sulfide (B99878) were a natural precursor in a plant, enzymatic oxidation could lead to the formation of this compound. However, this remains speculative without further evidence.

Given this context, this guide provides the necessary theoretical and practical framework for a researcher to undertake an investigation into the presence of this compound in Chrysanthemum oreastrum or other potential natural sources.

Quantitative Data on Natural Occurrence

As of the latest literature review, there is no published quantitative data on the concentration of this compound in any natural source. The following table reflects this absence of information.

| Table 1: Quantitative Analysis of this compound in Natural Sources | |

| Organism/Source | Concentration Reported (µg/g or other) |

| Chrysanthemum oreastrum | No data available in peer-reviewed literature |

| Other Plants | No data available |

| Fungi | No data available |

| Bacteria | No data available |

| Marine Organisms | No data available |

Hypothetical Investigative Workflow

In the absence of a known biosynthetic pathway, a logical workflow for the discovery and confirmation of this compound in a plant matrix is presented. This workflow outlines the essential steps from sample collection to structural elucidation.

Caption: Figure 1. General Workflow for Natural Product Investigation.

Detailed Experimental Protocols

The following protocols are generalized methodologies appropriate for the investigation of this compound, a semi-volatile small molecule, in a plant matrix.

4.1. Protocol 1: Sample Preparation

-

Collection: Collect fresh plant material (e.g., flowers and leaves of Chrysanthemum oreastrum). Record the location, date, and developmental stage of the plant.

-

Drying: To prevent enzymatic degradation and facilitate extraction, immediately process the material. Freeze-drying (lyophilization) is preferred to preserve volatile and semi-volatile compounds. Alternatively, air-dry in a well-ventilated, dark room at a temperature not exceeding 40°C.

-

Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill. Store the powder in an airtight, amber container at -20°C until extraction.

4.2. Protocol 2: Extraction of Semi-Volatile Compounds

Two methods are presented: a standard solvent extraction and a more advanced, efficient method.

A. Ultrasound-Assisted Extraction (UAE) [1][2][3][4]

-

Setup: Place 10 g of powdered plant material into a 250 mL Erlenmeyer flask. Add 100 mL of a suitable solvent (Ethyl acetate is a good starting point for a compound of medium polarity like this compound).

-

Extraction: Place the flask in an ultrasonic bath. Operate the bath at a constant frequency (e.g., 35-40 kHz) and a controlled temperature (e.g., 30°C) for a duration of 30-45 minutes.[5]

-

Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

-

Storage: Store the crude extract at -20°C prior to analysis.

B. Supercritical Fluid Extraction (SFE) [6][7][8][9]

-

Setup: Load 20 g of powdered plant material into the extraction vessel of an SFE system.

-

Parameters: Use supercritical CO₂ as the primary fluid. To extract a moderately polar compound like this compound, a co-solvent may be necessary.

-

Pressure: 200-300 bar

-

Temperature: 40-50°C

-

Co-solvent: 5-10% Ethanol or Methanol

-

Flow Rate: 2-4 mL/min

-

-

Extraction: Perform the extraction for 60-90 minutes.

-

Collection: The extract is collected in a separator vessel after depressurization of the CO₂. The co-solvent can be removed under a gentle stream of nitrogen.

-

Storage: Store the resulting extract at -20°C.

4.3. Protocol 3: Identification and Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for identifying and quantifying volatile and semi-volatile compounds in a complex mixture.[10][11]

-

Sample Preparation: Dissolve a known amount of the crude extract (e.g., 10 mg) in a suitable solvent (e.g., 1 mL of ethyl acetate). If necessary, filter through a 0.22 µm syringe filter. Add an internal standard for quantification (e.g., diphenyl sulfone, if not expected to be present naturally).

-

GC-MS Instrument Conditions (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Injector: Split/splitless injector at 250°C. Injection volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 60°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Interface Temperature: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.[12]

-

Scan Range: m/z 40-400.

-

-

Identification:

-

Compare the mass spectrum of any peak of interest with reference libraries (e.g., NIST, Wiley).

-

For definitive identification, the retention time and mass spectrum of the peak in the sample must match those of a synthesized authentic standard of this compound run under the identical GC-MS conditions.

-

-

Quantification: Create a calibration curve using the authentic standard at several concentrations. Quantify the amount of this compound in the extract by comparing its peak area (normalized to the internal standard) to the calibration curve.

Conclusion

The assertion that this compound occurs naturally, particularly in Chrysanthemum oreastrum, rests on limited and currently unverified evidence from secondary databases. This technical guide serves as a call to action for researchers to investigate this claim. By providing a robust framework of generalized, yet detailed, experimental protocols, we hope to facilitate the rigorous scientific inquiry needed to either confirm and quantify the presence of this compound in the plant kingdom or to definitively refute the existing report. The successful application of these methods would represent a significant contribution to the field of natural product chemistry.

References

- 1. Utilization of Ultrasonic-Assisted Extraction for Bioactive Compounds from Floral Sources | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultrasonic-assisted extraction to enhance the recovery of bioactive phenolic compounds from Commiphora gileadensis leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3.2. Ultrasound-Assisted Extraction [bio-protocol.org]

- 6. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. Supercritical Fluid Extraction Enhances Discovery of Secondary Metabolites from Myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. agilent.com [agilent.com]

- 12. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Dipropyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for dipropyl sulfone. Detailed experimental protocols and tabulated spectral data are presented to support compound identification, characterization, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three non-equivalent proton environments in the propyl chains.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~3.0 - 3.1 | Triplet | 4H | -CH₂-SO₂- |

| b | ~1.8 - 1.9 | Sextet | 4H | -CH₂-CH₂-SO₂- |

| c | ~1.0 - 1.1 | Triplet | 6H | -CH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~54.2 | -CH₂-SO₂- |

| 2 | ~15.6 | -CH₂-CH₂-SO₂- |

| 3 | ~13.0 | -CH₃ |

Note: Chemical shifts are referenced to the solvent peak.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the TMS signal (0.00 ppm for ¹H) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by strong absorptions characteristic of the sulfone group.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2965 | Strong | C-H stretching (asymmetric, -CH₃) |

| ~2875 | Medium | C-H stretching (symmetric, -CH₃) |

| ~2935 | Strong | C-H stretching (asymmetric, -CH₂) |

| ~2850 | Medium | C-H stretching (symmetric, -CH₂) |

| ~1465 | Medium | C-H bending (scissoring, -CH₂) |

| ~1310 | Strong | S=O stretching (asymmetric) |

| ~1130 | Strong | S=O stretching (symmetric) |

Experimental Protocol for FT-IR Spectroscopy

The following protocol is suitable for obtaining the FT-IR spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 151 | 22 | [M+H]⁺ (Molecular ion + 1) |

| 107 | Moderate | [M - C₃H₇]⁺ |

| 71 | Moderate | [C₅H₁₁]⁺ |

| 43 | 85 | [C₃H₇]⁺ (Propyl cation) |

Data obtained from a publication by the Royal Society of Chemistry.[1]

Experimental Protocol for GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

-

Gas Chromatography (GC) Parameters:

-

GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 250 °C at 10 °C/min.

-

Hold at 250 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of the peak and compare it to a reference library (e.g., NIST) for confirmation.

-

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

"thermodynamic properties of dialkyl sulfones"

An In-depth Technical Guide to the Thermodynamic Properties of Dialkyl Sulfones

Introduction

Dialkyl sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R') where two alkyl groups are attached to the sulfur atom. These compounds are of significant interest in various scientific fields, including materials science and pharmaceuticals, due to their chemical stability and polarity.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the thermodynamic properties of dialkyl sulfones is crucial for process design, safety assessment, and predicting the behavior of these compounds in different environments.

This technical guide provides a comprehensive overview of key thermodynamic parameters of selected dialkyl sulfones, details the experimental and computational methodologies used for their determination, and illustrates the relationships between these properties and the experimental workflows.

Quantitative Thermodynamic Data

The thermodynamic properties of dialkyl sulfones are essential for predicting their stability, phase behavior, and reactivity. The following tables summarize key data for several common dialkyl sulfones, compiled from various experimental studies.

Table 1: Phase Transition and Decomposition Data

Differential Scanning Calorimetry (DSC) is a primary technique for determining phase transition temperatures and enthalpies.[2] The data below includes melting point (Tₘ), freezing point (Tₗ), enthalpy of fusion (ΔHₛ₋ₗ), and the onset temperature of decomposition.

| Compound | Melting Point (Tₘ) (°C) | Freezing Point (Tₗ) (°C) | Enthalpy of Fusion (ΔHₛ₋ₗ) (J g⁻¹) | Decomposition Onset (°C) |

| Dimethyl Sulfone | 108.7[2] | 72.7[2] | 194.1[2] | 260 (multistep)[2] |

| Di-n-butyl Sulfone | 43.0[2] | 31.9[2] | 173.5[2] | >350[2][3] |

| Diphenyl Sulfone | - | - | - | >550[2][3] |

| Tetrahydrothiophene 1,1-dioxide | 13.7[2] | -7.7[2] | 70.1[2] | <300[2][3][4] |

| 2,5-dihydrothiophene 1,1-dioxide | 64.0[2] | 7.6[2] | 120.2[2] | <300[2][3][4] |

Note: Decomposition temperatures were determined under 5 MPa nitrogen pressure to minimize vaporization loss.[2][3]

Table 2: Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.[5] It can be determined experimentally through combustion calorimetry or computationally using ab initio methods.[6][7][8]

| Compound | State | ΔfH° (kJ mol⁻¹) | Method |

| 1,3-Dithiacyclohexane 1,1-dioxide | Gas | -326.3 ± 2.0 | Rotating-bomb calorimetry & Knudsen effusion[9] |

| 1,4-Dithiacyclohexane 1,1-dioxide | Gas | -333.0 ± 2.1 | Rotating-bomb calorimetry & Knudsen effusion[7][8] |

Table 3: Vapor Pressure Data (Antoine Constants)

Vapor pressure as a function of temperature can be modeled using the Antoine equation: log₁₀(p) = A - B / (C + T), where p is vapor pressure in Pa and T is temperature in K.[3] These constants are often derived from Thermogravimetric Analysis (TGA) data.[2]

| Compound | A | B | C | Temperature Range (°C) |

| Dimethyl Sulfone | 24.72 | 29090 | 957.85 | 110–200[2] |

| Di-n-butyl Sulfone | 9.542 | 2053 | -113.65 | 120–260[2] |

| Tetrahydrothiophene 1,1-dioxide | 7.997 | 996.6 | -217.89 | 170–270[2] |

| 2,5-dihydrothiophene 1,1-dioxide | 8.404 | 667.9 | -264.60 | 90–165[2] |

| Diphenyl Sulfone | 15.02 | 9307 | 294.85 | 180–320[2] |

| Dibenzothiophene 5,5-dioxide | 7.650 | 1080 | -287.42 | 240–370[2] |

Experimental and Computational Protocols

The accurate determination of thermodynamic properties relies on precise experimental techniques and robust computational models.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique used to study the thermal behavior of materials.[10]

-

Principle : DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] This allows for the detection of thermal events such as melting, crystallization, and decomposition.[2][11]

-

Methodology for Phase Transitions :

-

A small sample (typically 10-20 mg) is weighed and sealed in an aluminum crucible.[2][3]

-

The crucible is placed in the DSC instrument alongside an empty reference crucible.

-

The sample is subjected to a controlled temperature program, often involving heating and cooling cycles at a specific rate (e.g., 10 °C/min).[3]

-

The melting point (Tₘ) is determined as the onset temperature of the melting endotherm, and the enthalpy of fusion (ΔHₛ₋ₗ) is calculated from the area of the peak.[2]

-

-

Methodology for Decomposition :

-

To prevent vaporization during analysis, experiments are often conducted under elevated pressure (e.g., 5 MPa of nitrogen) using a high-pressure DSC instrument.[2][3]

-

The sample is heated at a constant rate until decomposition occurs, which is observed as a significant exothermic or endothermic event.[2] The onset temperature of this event is reported as the decomposition temperature.

-

Combustion Calorimetry

This technique is used to determine the enthalpy of combustion, from which the enthalpy of formation can be derived.

-

Principle : A sample is completely combusted in a high-pressure oxygen environment within a sealed container (a "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature change is measured.

-

Methodology (Rotating Bomb Calorimeter) :

-

A precisely weighed sample of the sulfone is placed in the bomb.

-

The bomb is sealed, filled with high-pressure oxygen, and placed in a calorimeter containing a known volume of water.

-

The sample is ignited, and the temperature of the water is recorded until it reaches a maximum and begins to cool.

-

The enthalpy of combustion is calculated from the temperature change, taking into account the heat capacity of the calorimeter.

-

The standard enthalpy of formation in the condensed state is then calculated using Hess's law.[7][8]

-

Knudsen Effusion Technique

This method is used to measure the vapor pressure of a solid, which allows for the determination of the enthalpy of sublimation.

-

Principle : A solid sample is placed in a sealed cell with a small orifice. In a high vacuum, molecules effuse through the orifice at a rate proportional to the vapor pressure of the substance.

-

Methodology :

-

The rate of mass loss of the sample through the orifice is measured as a function of temperature.

-

The vapor pressure is calculated from this rate of effusion.

-

The enthalpy of sublimation is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[7][8]

-

Computational Chemistry

Ab initio (from first principles) molecular orbital calculations provide a theoretical means to estimate thermodynamic properties.

-

Principle : These methods solve the electronic Schrödinger equation to determine the energy and structure of a molecule. Thermodynamic properties like enthalpy of formation can be derived from these calculations.[6]

-

Methodology (e.g., G2(MP2), CCSD(T)) :

-

The three-dimensional structure of the dialkyl sulfone molecule is optimized to find its lowest energy conformation.

-

High-level quantum chemical calculations, such as G2(MP2) or coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), are performed to obtain a highly accurate electronic energy.[6][7]

-

The gas-phase enthalpy of formation is then calculated by comparing the molecule's energy to the energies of its constituent atoms using established protocols and empirical corrections.[6]

-

Visualizations: Workflows and Relationships

The following diagrams illustrate the experimental workflow for determining thermodynamic properties and the conceptual relationship between key thermodynamic quantities.

Caption: Experimental workflow for determining the thermodynamic properties of dialkyl sulfones.

Caption: Relationship between key thermodynamic quantities for dialkyl sulfones.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Prediction of Standard Enthalpy of Formation by a QSPR Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Calorimetric and computational study of 1,4-dithiacyclohexane 1,1-dioxide (1,4-dithiane sulfone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. Thermoanalytical investigation of some sulfone-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Dipropyl Sulfone as an Electrolyte in Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfone-based solvents are a promising class of electrolytes for high-voltage lithium-ion batteries due to their exceptional anodic stability.[1][2][3][4][5] This stability is attributed to the electron-withdrawing sulfonyl group, which lowers the energy of the highest occupied molecular orbital (HOMO), making the solvent less susceptible to oxidation.[2][3] Among the various sulfones, acyclic variants like dipropyl sulfone are of interest. However, it is important to note that while general properties of acyclic sulfones have been studied, specific research on this compound as a primary electrolyte in lithium-ion batteries is limited in publicly available literature. These notes, therefore, provide a general framework for its evaluation based on the known properties of related sulfone compounds and standard electrochemical testing protocols.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its initial assessment as a potential electrolyte solvent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₂S | |

| Molecular Weight | 150.24 g/mol | |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | |

| Melting Point | 29-31 °C | |

| Boiling Point | 285-287 °C | |

| Density | ~1.05 g/cm³ | |

| Purity (GC) | >99.0% |

General Properties of Acyclic Sulfone Electrolytes

While specific data for this compound is scarce, studies on other acyclic sulfones, such as ethyl methyl sulfone (EMS), provide insights into their potential performance in lithium-ion batteries.

Anodic Stability: Acyclic sulfones generally exhibit high anodic stability, with oxidative decomposition not being observed before 5.5 V vs. Li/Li⁺ in many cases.[1] This makes them suitable for use with high-voltage cathode materials.

Compatibility with Graphite (B72142) Anodes: The structure of the alkyl substituents on the sulfone group plays a critical role in its compatibility with graphitic anodes.[1] The formation of a stable solid electrolyte interphase (SEI) is crucial for reversible lithium-ion intercalation and deintercalation. For some acyclic sulfones, their compatibility with graphite has been found to be comparable to that of conventional carbonate-based electrolytes.[1]

Ionic Conductivity: The ionic conductivity of sulfone-based electrolytes is influenced by factors such as the viscosity of the solvent, the dielectric constant, and the type of lithium salt used. Generally, the high viscosity of sulfones can lead to lower ionic conductivity compared to carbonate electrolytes.[6][7]

Safety: Sulfones are considered to have low flammability and low toxicity, which are advantageous for the safety of lithium-ion batteries.[2]

Experimental Protocols

The following are generalized protocols for the preparation and electrochemical evaluation of a novel electrolyte such as this compound.

Protocol 1: Electrolyte Preparation

Objective: To prepare a lithium-ion battery electrolyte using this compound as the solvent.

Materials:

-

This compound (high purity, >99.0%)

-

Lithium salt (e.g., LiPF₆, LiTFSI, LiFSI)

-

Co-solvent (optional, e.g., ethylene (B1197577) carbonate, dimethyl carbonate)

-

Anhydrous solvents for purification (if necessary)

-

Molecular sieves

-

Argon-filled glovebox

Procedure:

-

Purification of this compound: If not already of battery-grade purity, this compound should be purified by vacuum distillation or recrystallization to remove impurities such as water and other organic residues.

-

Drying: Dry the purified this compound and any co-solvents over molecular sieves for at least 24 hours inside an argon-filled glovebox to reduce the water content to below 20 ppm.

-

Salt Dissolution: Inside the glovebox, dissolve the desired lithium salt in the dried this compound (and co-solvent, if used) to the target concentration (e.g., 1.0 M). This can be done by magnetic stirring at room temperature until the salt is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid any thermal decomposition of the salt or solvent.

-

Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.

Caption: Workflow for the preparation of a this compound-based electrolyte.

Protocol 2: Electrochemical Characterization

Objective: To evaluate the electrochemical performance of the this compound-based electrolyte.

Materials:

-

Prepared this compound electrolyte

-

Coin cells (e.g., CR2032)

-

Cathode material (e.g., LiCoO₂, NMC)

-

Anode material (e.g., graphite, lithium metal)

-

Separator (e.g., Celgard)

-

Battery cycler

-

Potentiostat/Galvanostat with impedance spectroscopy capability

Procedure:

-

Cell Assembly: Assemble coin cells inside an argon-filled glovebox using the prepared electrolyte, cathode, anode, and separator.

-

Formation Cycles: Perform initial formation cycles at a low C-rate (e.g., C/20 or C/10) to form a stable SEI on the anode.

-

Cyclic Voltammetry (CV): Determine the electrochemical stability window of the electrolyte by performing linear sweep voltammetry on a three-electrode cell with a stable working electrode (e.g., platinum or glassy carbon) and a lithium reference electrode.

-

Galvanostatic Cycling: Cycle the cells at various C-rates to evaluate the rate capability, coulombic efficiency, and long-term cycling stability (capacity retention).

-

Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells at different states of charge and after a certain number of cycles to analyze the interfacial resistance and ionic conductivity.

Caption: Workflow for the electrochemical characterization of a novel electrolyte.